5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid is an organic compound featuring a pyrrole ring substituted with a tert-butyl group at the 5-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce pyrrole-3-methanol.
Scientific Research Applications
5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, affecting the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-(tert-Butyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
5-(tert-Butyl)-2H-pyrrole-3-carboxylic acid: Similar structure but with a different hydrogen placement on the pyrrole ring.
Uniqueness
5-(tert-Butyl)-1H-pyrrole-3-carboxylic acid is unique due to the specific positioning of the tert-butyl and carboxylic acid groups, which influence its chemical reactivity and potential applications. The steric effects of the tert-butyl group and the electronic effects of the carboxylic acid group make it a valuable compound for various synthetic and research purposes.
Properties
IUPAC Name |
5-tert-butyl-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-9(2,3)7-4-6(5-10-7)8(11)12/h4-5,10H,1-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOSJCFWMGDKZTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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